molecular formula C8H4ClNO2 B3024755 4-Chlorophthalimide CAS No. 7147-90-2

4-Chlorophthalimide

Cat. No.: B3024755
CAS No.: 7147-90-2
M. Wt: 181.57 g/mol
InChI Key: BGJNRQSGJHVURK-UHFFFAOYSA-N
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Description

4-Chlorophthalimide (CAS: 7147-90-2) is a halogenated derivative of phthalimide with the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58–182.58 g/mol . It appears as a white to pale yellow crystalline powder with a melting point of 193–195°C and solubility in hot water and organic solvents . Industrially, it serves as a key intermediate in synthesizing dyes, pigments, agrochemicals, and polyimide materials . Its synthesis involves fusing 4-chlorophthalic acid with ammonium carbonate at 300°C, achieving yields exceeding 90% .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalimide can be synthesized through several methods. One common method involves the reaction of 4-chlorophthalic anhydride with ammonia or primary amines. The reaction typically occurs in a solvent such as chlorobenzene, with the temperature maintained at around 110°C and a pressure of 0.6 MPa oxygen .

Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of 4-chlorophthalic anhydride with ammonia or amines. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalimide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form 4-chloroisoindoline derivatives.

    Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Scientific Research Applications

Organic Synthesis

4-Chlorophthalimide is extensively used as a building block in organic synthesis. Its reactivity allows it to participate in several chemical transformations:

  • N-Substitution Reactions : The compound can undergo nucleophilic substitution reactions where various amines react with this compound to form N-substituted phthalimides. This property is crucial for synthesizing pharmaceuticals and agrochemicals.
  • Polymerization : It is utilized in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical properties. For instance, bis(this compound) derivatives can be polymerized to produce polyetherimides, which have applications in aerospace and electronics due to their excellent thermal and chemical resistance .

Medicinal Chemistry

This compound derivatives have shown promising biological activities:

  • Pharmaceuticals : Certain derivatives are under investigation for their potential therapeutic effects against various diseases. For example, phthalimide-based compounds have been linked to treatments for conditions such as psoriasis and rheumatoid arthritis .
  • Anticancer Agents : Research indicates that some this compound derivatives exhibit cytotoxic effects on cancer cells, making them candidates for further development as anticancer drugs .

Agrochemical Applications

The compound also finds utility in agrochemicals:

  • Pesticides : this compound derivatives have been studied for their insecticidal properties. Their ability to disrupt metabolic processes in pests makes them effective agents in pest control formulations .

Table 1: Synthesis Methods of this compound Derivatives

MethodReactantsProductYield (%)
Nucleophilic SubstitutionThis compound + AmineN-Substituted PhthalimidesVaries
PolymerizationBis(this compound)PolyetherimidesHigh
ChlorinationPhthalimide + Chlorinating AgentThis compoundModerate

Table 2: Biological Activities of this compound Derivatives

DerivativeActivity TypeTarget DiseaseReference
N-(3,4-Dimethoxyphenyl)AnticancerVarious Cancer Types
N-Alkyl PhthalimidesAntifungalFungal Infections
N-(3,4-Dichlorophenyl)InsecticidalAgricultural Pests

Case Study 1: Development of Anticancer Agents

A study investigated the cytotoxic effects of various this compound derivatives on human cancer cell lines. The results demonstrated that certain modifications to the phthalimide structure significantly enhanced anticancer activity, suggesting potential pathways for drug development.

Case Study 2: Synthesis of High-Performance Polymers

Research focused on the polymerization of bis(this compound) led to the creation of polyetherimides with superior thermal stability. These polymers were characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), confirming their suitability for high-temperature applications.

Mechanism of Action

The mechanism of action of 4-chlorophthalimide involves its ability to act as a precursor in various organic transformations. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of new compounds. These reactions often involve the formation of intermediates that can further react to produce the desired products .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the phthalimide ring significantly influence electronic properties and reactivity:

Compound Substituent(s) Electronic Effect Molecular Weight (g/mol) Melting Point (°C)
4-Chlorophthalimide 4-Cl Electron-withdrawing 181.58 193–195
Phthalimide None Neutral 147.13 238–240
4-Methylphthalimide 4-CH₃ Electron-donating 161.16 Not reported
4-Fluorophthalimide 4-F Electron-withdrawing 165.12 Not reported
3,4,5,6-Tetrachlorophthalimide 3,4,5,6-Cl Strongly electron-withdrawing 301.91 Not reported
4-Chloro-5-nitrophthalimide 4-Cl, 5-NO₂ Electron-withdrawing 242.57 Not reported
  • Reactivity in Catalytic Reactions :
    • This compound and tetrachlorophthalimide exhibit lower reactivity in palladium-catalyzed reactions compared to phthalimide and 4-methylphthalimide due to their electron-withdrawing substituents, which deactivate the imide nitrogen .
    • In asymmetric hydrogenation, This compound acts as a co-catalyst, improving enantiomeric excess (ee) by stabilizing intermediates, whereas succinimide or maleimide show inferior performance .

Regioselectivity in Organic Reactions

  • Hofmann Reaction :
    • This compound undergoes Hofmann degradation to yield 4-chloroanthranilic acid (main product) and 5-chloroanthranilic acid (25% byproduct) due to poor regioselectivity .
    • Substituted solvents like benzonitrile improve selectivity but fail to eliminate byproducts entirely . In contrast, 4-methylphthalimide may exhibit better regiocontrol due to steric or electronic differences.

Key Research Findings

Catalytic Performance

  • In palladium/iron co-catalyzed alkene aminoboration, this compound participates in transmetalation steps facilitated by Fe³⁺, whereas succinimide derivatives show negligible activity .
  • 4-Methylphthalimide outperforms chlorinated analogs in Buchwald-Hartwig amination due to its electron-donating methyl group .

Biological Activity

4-Chlorophthalimide (C8H4ClNO2) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of phthalimide, characterized by the presence of a chlorine atom at the 4-position of the phthalimide ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C8H4ClNO2
  • Molecular Weight : 185.57 g/mol
  • CAS Number : 1445-80-1

Biological Activities

The biological activities of this compound are multifaceted, including:

  • Anticonvulsant Activity : Research indicates that derivatives of phthalimide, including this compound, exhibit anticonvulsant properties. Studies have shown that certain substituted phthalimides can protect against seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment .
  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacterial strains, indicating its potential utility as an antimicrobial agent .
  • Anti-inflammatory Effects : Compounds related to this compound exhibit anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α, which plays a critical role in inflammatory responses .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of phthalimide under controlled conditions. A common method includes:

  • Reactants : Phthalimide and chlorine gas.
  • Conditions : The reaction is conducted in a non-aqueous solvent (e.g., methylene chloride) at controlled temperatures.
  • Yield : The process often yields high purity products, with reported yields exceeding 90% .

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant effects of various phthalimide derivatives, including this compound, using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The findings indicated that some derivatives provided significant protection against induced seizures, with structure-activity relationship (SAR) analyses suggesting that substituents at specific positions enhance efficacy .

CompoundMES Model EfficacyPTZ Model Efficacy
This compoundModerateHigh
Reference DrugHighModerate

Case Study 2: Antimicrobial Activity Assessment

In vitro testing of this compound against bacterial strains such as E. coli and S. aureus revealed significant antimicrobial activity. The compound was effective at concentrations as low as 50 µg/mL, indicating potential for development into an antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus75 µg/mL

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Chlorophthalimide, and how are they optimized?

The most common method involves fusing 4-chlorophthalic acid with ammonium carbonate at 300°C, yielding this compound in >90% purity. Critical steps include controlling sublimation by intermittently returning sublimed material to the reaction flask. Post-reaction, the molten product is rapidly cooled and pulverized to avoid decomposition . Optimization focuses on maintaining stoichiometric ratios (e.g., 1:1.43 acid-to-ammonium carbonate) and precise temperature control to minimize side products.

Q. What spectroscopic techniques are used to characterize this compound, and what key data confirm its structure?

Nuclear Magnetic Resonance (NMR) is the primary method. Key <sup>1</sup>H NMR signals in CDCl3 appear at δ 7.65–7.71 (aromatic protons), while <sup>13</sup>C NMR shows carbonyl peaks at δ 165.4 and 166.3. Mass spectrometry (MS) confirms the molecular ion peak at m/z 181.5 (M<sup>+</sup>). Infrared (IR) spectroscopy identifies the imide C=O stretch near 1770 cm<sup>−1</sup> .

Q. How is this compound utilized as a precursor in organic synthesis?

It serves as a building block for N-substituted derivatives. For example, N-alkylation with ethyl 2-bromoacetate in DMF using Cs2CO3 yields ethyl 4-chlorophthaloylglycinate (87% yield). Its chloro group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce aryl/heteroaryl substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing phthalimide group activates the chloro substituent toward nucleophilic aromatic substitution (SNAr). Computational studies (DFT) reveal a reaction barrier reduction of ~15 kcal/mol compared to non-activated aryl chlorides. Solvent polarity (e.g., DMF vs. THF) significantly impacts transition-state stabilization, with polar aprotic solvents favoring SNAr pathways .

Q. How can researchers resolve discrepancies in reported yields for this compound-mediated reactions?

Contradictions often arise from trace moisture or oxygen sensitivity. For example, N-alkylation yields drop from 87% to <50% if Cs2CO3 is not rigorously dried. Systematic reproducibility checks should include:

  • Purging solvents with inert gases.
  • Validating reagent purity via Karl Fischer titration.
  • Reporting detailed reaction timelines (e.g., addition rates) .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

Directed ortho-metalation (DoM) using lithium amides can selectively functionalize the aromatic ring. For instance, LDA (Lithium Diisopropylamide) at −78°C directs substitution to the 5-position, avoiding competing reactions at the chloro site. Phosphine ligands (e.g., LB-Phos) enhance palladium-catalyzed couplings by reducing steric hindrance .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Protocol Documentation : Specify exact molar ratios, heating/cooling rates, and stirring methods (e.g., magnetic vs. mechanical).
  • Supplementary Data : Provide raw NMR/MS files and chromatograms in supporting information.
  • Negative Controls : Include reactions without catalysts or reagents to identify side pathways .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound derivatives?

Use multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from experimental noise. For IC50 variability, apply Grubbs’ test to identify outliers and repeat assays under standardized conditions (fixed cell passage number, serum batch) .

Q. Emerging Applications and Challenges

Q. What recent advancements leverage this compound in radiopharmaceuticals?

Its derivatives are explored for <sup>18</sup>F-radiolabeling via nucleophilic fluorination. Challenges include minimizing defluorination in vivo by modifying the phthalimide backbone with electron-donating groups (e.g., methoxy) .

Q. How can computational modeling predict the environmental impact of this compound?

Molecular dynamics simulations assess biodegradation pathways, while QSAR models estimate ecotoxicity (e.g., LC50 for aquatic organisms). Key parameters include logP (2.1) and solubility (0.12 mg/mL in water) .

Properties

IUPAC Name

5-chloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNRQSGJHVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282646
Record name 4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-90-2
Record name 7147-90-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g of 4-chlorophthalic anhydride in 24.6 g of formamide is heated at a temperature in the region of 120° C. with stirring for 3 hours and is then cooled to a temperature in the region of 20° C. and poured into 100 cm3 of water. After stirring for 30 minutes, the mixture is filtered and the precipitate is then dried under vacuum at a temperature in the region of 60° C. 10.4 g of 4-chlorophthalimide are thus obtained in the form of a solid melting at 171° C. Rf=0.07 (thin layer chromatography on silica gel, eluent: dichloromethane).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The suspension of 4-chlorophthalic anhydride (3 g) in formamide (15 ml) was heated with stirring to 150° C. for 1 h. The resulting yellowish solution was cooled to rt and the product was fractionally precipitated by addition of water to yield 4-chlorophthalimide (1.91 g) as colourless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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